Ethomoxane hydrochloride, (-)-

Descripción

Ethomoxane hydrochloride, (-)-, is a chiral hydrochloride salt, with the (-)- enantiomer indicating its specific stereochemical configuration. These compounds often exhibit enhanced solubility and stability compared to their freebase counterparts, making them suitable for pharmaceutical applications .

Propiedades

Número CAS |

17162-23-1 |

|---|---|

Fórmula molecular |

C15H24ClNO3 |

Peso molecular |

301.81 g/mol |

Nombre IUPAC |

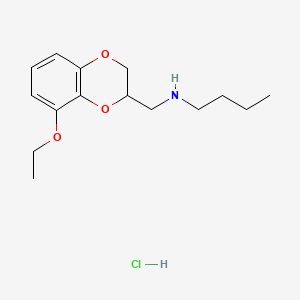

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |

Clave InChI |

JAIBEXLQBQFZOW-UHFFFAOYSA-N |

SMILES canónico |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del clorhidrato de etomoxano, (-)-, implica varios pasos. Un método común incluye la preparación del compuesto base, seguido de su conversión a la sal de clorhidrato. Las condiciones de reacción típicamente implican el uso de reactivos específicos y entornos controlados para garantizar la pureza y la estabilidad del producto final .

Análisis De Reacciones Químicas

El clorhidrato de etomoxano, (-)-, sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El clorhidrato de etomoxano, (-)-, tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar los efectos de los antagonistas de los receptores alfa-adrenérgicos. En biología, se utiliza para investigar los efectos fisiológicos de la inhibición de los receptores alfa-adrenérgicos. En medicina, se estudia por sus posibles efectos terapéuticos en el tratamiento de la hipertensión y las afecciones cardiovasculares relacionadas. Además, tiene aplicaciones industriales en el desarrollo de nuevos productos farmacéuticos y compuestos químicos .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de etomoxano, (-)-, implica su interacción con los receptores alfa-adrenérgicos. Al unirse a estos receptores, inhibe su actividad, lo que lleva a una disminución de la presión arterial. Los objetivos moleculares y las vías implicadas en este proceso incluyen la inhibición de las vías de señalización adrenérgica, que son responsables de la vasoconstricción y el aumento de la frecuencia cardíaca .

Comparación Con Compuestos Similares

Comparison with Similar Hydrochloride Compounds

The following analysis compares key hydrochloride salts from the evidence, emphasizing molecular properties, pharmacological roles, and safety profiles.

Structural and Molecular Comparisons

Notes:

- Methoxyamine hydrochloride is a small-molecule reagent with a methoxy group attached to an amine, used in organic synthesis .

- Thiophene fentanyl hydrochloride, an opioid derivative, incorporates a thiophene ring, enhancing lipophilicity and potency .

- Oxycodone and Ethylmorphine hydrochlorides share a morphinan core but differ in substituents (methoxy vs. ethoxy), affecting receptor binding and therapeutic use .

- Metoclopramide hydrochloride features a chloro-substituted benzamide structure, targeting dopamine and serotonin receptors for antiemetic effects .

Actividad Biológica

Ethomoxane hydrochloride, a derivative of the 8-hydroxyquinoline (8-HQ) structure, has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of Ethomoxane hydrochloride, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Chemical Formula : C15H24ClNO3

- Molecular Weight : 303.81 g/mol

- CAS Number : 100.025.386

Ethomoxane hydrochloride is characterized by its unique molecular structure, which influences its biological activity. The presence of the 8-HQ moiety is significant as it is associated with various pharmacological effects.

Antimicrobial Activity

Ethomoxane hydrochloride has demonstrated notable antimicrobial properties against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing promising results.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 | |

| Enterococcus faecium | 4-16 | |

| Klebsiella pneumoniae | Not specified | |

| Pseudomonas aeruginosa | Not specified |

The compound's activity against resistant strains suggests potential as a novel antibacterial agent.

Anticancer Activity

Research into the anticancer properties of Ethomoxane hydrochloride indicates that it may inhibit tumor cell proliferation. In vitro studies have shown that derivatives of 8-HQ exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells.

- Cytotoxicity Against A549 Cells : The cytotoxicity values for Ethomoxane hydrochloride derivatives were evaluated, revealing significant growth inhibition rates. For example, one derivative showed an inhibition rate of 85% with a cytotoxicity value of 4% .

Structure-Activity Relationship (SAR)

The biological activity of Ethomoxane hydrochloride is influenced by its lipophilicity and electronic properties. The SAR studies indicate that increasing lipophilicity correlates with enhanced antiviral and antibacterial activities. For instance, derivatives with electron-withdrawing groups exhibited higher efficacy against pathogens while maintaining lower cytotoxicity levels .

Study on Antiviral Activity

A recent study investigated the antiviral effects of Ethomoxane hydrochloride against H5N1 avian influenza viruses. The results indicated that certain derivatives demonstrated significant growth inhibition rates, suggesting potential for further development as antiviral agents .

Clinical Implications

The promising results from laboratory studies highlight the need for further research into the clinical applications of Ethomoxane hydrochloride. Future investigations should focus on animal models and clinical trials to evaluate efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing (-)-Ethomoxane hydrochloride enantiomerically pure forms?

- Methodological Answer : Enantioselective synthesis should prioritize chiral resolution techniques such as asymmetric catalysis or chromatography using chiral stationary phases (e.g., amylose or cellulose derivatives). Characterization requires a combination of chiral HPLC (to confirm enantiomeric excess) and spectroscopic methods (e.g., NMR for stereochemical assignment, mass spectrometry for molecular confirmation). Reference standards must comply with pharmacopeial guidelines for validation . Kinetic studies of racemization under varying pH/temperature conditions are critical to ensure stability during synthesis .

Q. How can researchers assess the stability of (-)-Ethomoxane hydrochloride under different experimental conditions?

- Methodological Answer : Conduct stress testing per ICH guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative (H₂O₂) conditions.

- Analytical monitoring : Use stability-indicating HPLC/UV or LC-MS to track degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage .

- Solid-state stability : Perform XRPD (X-ray powder diffraction) to monitor crystallinity changes and DSC (differential scanning calorimetry) for thermal behavior .

Q. Which analytical techniques are most reliable for quantifying (-)-Ethomoxane hydrochloride purity and enantiomeric excess?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for resolution. Validate methods per USP/EP guidelines .

- Spectroscopic validation : Circular dichroism (CD) confirms absolute configuration, while ¹H/¹³C NMR identifies stereochemical impurities (<0.1% detection limit) .

- Mass spectrometry : HRMS (high-resolution MS) detects trace impurities and isotopic patterns .

Q. What safety protocols are critical for handling (-)-Ethomoxane hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to avoid inhalation .

- Decontamination : Clean spills with 70% ethanol or 0.1 M HCl, followed by sodium bicarbonate neutralization .

- Emergency procedures : For ingestion/contact, rinse immediately with water; seek medical evaluation with SDS documentation .

Advanced Research Questions

Q. How can researchers investigate enantiomer-specific pharmacological effects of (-)-Ethomoxane hydrochloride?

- Methodological Answer :

- In vitro assays : Compare receptor binding affinities (e.g., radioligand displacement) and functional responses (e.g., cAMP modulation) between enantiomers. Use cell lines expressing target receptors .

- In vivo studies : Administer enantiopure forms in animal models (e.g., PK/PD studies) with chiral LC-MS/MS to monitor bioavailability and metabolite profiles .

- Molecular docking : Perform computational simulations to identify stereospecific interactions with binding pockets .

Q. What strategies resolve contradictions in reported pharmacological data for (-)-Ethomoxane hydrochloride?

- Methodological Answer :

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., dosing regimens, model species). Apply statistical tools (e.g., funnel plots) to detect publication bias .

- Replication studies : Standardize protocols (e.g., OECD guidelines) for dose-response, control groups, and endpoint measurements .

- Sensitivity analysis : Use in silico models (e.g., QSAR) to predict how structural modifications affect activity, guiding hypothesis refinement .

Q. How can computational modeling optimize the chiral resolution of (-)-Ethomoxane hydrochloride during synthesis?

- Methodological Answer :

- Molecular dynamics simulations : Predict interactions between (-)-Ethomoxane and chiral selectors (e.g., cyclodextrins) to design efficient separation systems .

- Machine learning : Train algorithms on existing chiral resolution datasets to recommend optimal mobile phases or column materials .

- DFT calculations : Analyze energy barriers for enantiomer interconversion to guide kinetic control strategies .

Q. What experimental designs minimize confounding variables in studies of (-)-Ethomoxane hydrochloride’s metabolic pathways?

- Methodological Answer :

- Isotopic labeling : Use ¹⁴C or deuterated analogs to track metabolites via LC-MS/MS. Compare metabolic stability in microsomal assays (human vs. rodent) .

- Knockout models : Employ CRISPR-edited cell lines lacking specific cytochrome P450 enzymes to identify metabolic enzymes .

- Cross-species validation : Parallel studies in humanized liver mice and primary hepatocytes ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.